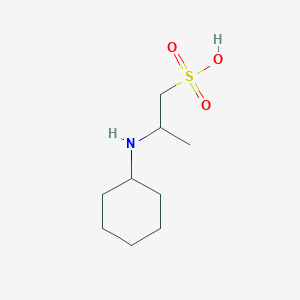

2-(Cyclohexylamino)-1-propanesulfonic acid

Description

L'acide 2-(cyclohexylamino)-1-propanesulfonique est un composé amphiphile zwitterionique, qui se compose d'un groupe cyclohexyle hydrophobe, d'un groupe amino hydrophile et d'un groupe acide sulfonique. Ce composé est couramment utilisé comme agent tampon dans divers processus biologiques et chimiques en raison de sa capacité à maintenir un pH stable dans la plage de 8,6 à 10 .

Propriétés

Numéro CAS |

90727-27-8 |

|---|---|

Formule moléculaire |

C9H19NO3S |

Poids moléculaire |

221.32 g/mol |

Nom IUPAC |

2-(cyclohexylamino)propane-1-sulfonic acid |

InChI |

InChI=1S/C9H19NO3S/c1-8(7-14(11,12)13)10-9-5-3-2-4-6-9/h8-10H,2-7H2,1H3,(H,11,12,13) |

Clé InChI |

ATURTZGYZKPCBN-UHFFFAOYSA-N |

SMILES canonique |

CC(CS(=O)(=O)O)NC1CCCCC1 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide 2-(cyclohexylamino)-1-propanesulfonique implique généralement la réaction de la cyclohexylamine avec la 1,3-propanesultone. La réaction est effectuée en milieu aqueux à une température contrôlée pour assurer la formation du produit souhaité. La réaction peut être représentée comme suit :

Cyclohexylamine+1,3-Propanesultone→Acide 2-(cyclohexylamino)-1-propanesulfonique

Méthodes de production industrielle

Dans les environnements industriels, la production de l'acide 2-(cyclohexylamino)-1-propanesulfonique implique une synthèse à grande échelle utilisant des conditions de réaction similaires. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent des étapes de purification telles que la cristallisation et la filtration pour éliminer les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

L'acide 2-(cyclohexylamino)-1-propanesulfonique peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés d'acide sulfonique.

Réduction : Les réactions de réduction peuvent convertir le groupe acide sulfonique en un groupe sulfonate.

Substitution : Le groupe amino peut participer à des réactions de substitution avec divers électrophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) sont utilisés.

Substitution : Les électrophiles comme les halogénoalcanes peuvent réagir avec le groupe amino en conditions basiques.

Principaux produits formés

Oxydation : Dérivés d'acide sulfonique.

Réduction : Dérivés de sulfonate.

Substitution : Amines alkylées.

Applications De Recherche Scientifique

Mécanisme d'action

L'action tampon de l'acide 2-(cyclohexylamino)-1-propanesulfonique est due à sa capacité à donner et à accepter des protons, ce qui maintient un pH stable dans la solution. Les cibles moléculaires comprennent les enzymes et autres protéines qui nécessitent une plage de pH spécifique pour une activité optimale. Le composé interagit avec ces cibles en stabilisant le pH, ce qui est essentiel à leur bon fonctionnement.

Mécanisme D'action

The buffering action of 2-(Cyclohexylamino)-1-propanesulfonic acid is due to its ability to donate and accept protons, thereby maintaining a stable pH in the solution. The molecular targets include enzymes and other proteins that require a specific pH range for optimal activity. The compound interacts with these targets by stabilizing the pH, which is essential for their proper function .

Comparaison Avec Des Composés Similaires

Composés similaires

Cyclohexylamine : Un composé plus simple présentant des caractéristiques structurales similaires, mais qui ne possède pas le groupe acide sulfonique.

Acide 2-(cyclohexylamino)éthanesulfonique : Un autre agent tampon ayant une structure similaire, mais une plage de pH différente.

Taurine : Un dérivé d'acide aminé contenant un groupe acide sulfonique, mais ayant des fonctions biologiques différentes.

Unicité

L'acide 2-(cyclohexylamino)-1-propanesulfonique est unique en raison de sa plage de pH spécifique et de sa capacité tampon, ce qui le rend adapté aux applications qui nécessitent un contrôle précis du pH. Sa nature amphiphile lui permet également d'interagir avec les molécules hydrophiles et hydrophobes, ce qui augmente sa polyvalence dans diverses applications scientifiques et industrielles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.